molecular formula C11H11ClO3 B12289649 Methyl 2-(3-chlorophenyl)-3-oxobutanoate

Methyl 2-(3-chlorophenyl)-3-oxobutanoate

Cat. No.: B12289649
M. Wt: 226.65 g/mol
InChI Key: QIYIEYHZEBVZTI-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorophenyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-chlorophenyl)-3-oxobutanoate typically involves the esterification of 3-chlorophenylacetic acid with methyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorophenyl)-3-oxobutanoate
  • Methyl 2-(2-chlorophenyl)-3-oxobutanoate
  • Ethyl 2-(3-chlorophenyl)-3-oxobutanoate

Comparison: Methyl 2-(3-chlorophenyl)-3-oxobutanoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-4-3-5-9(12)6-8/h3-6,10H,1-2H3

InChI Key

QIYIEYHZEBVZTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OC

Origin of Product

United States

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